2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide
Description
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides
Properties
CAS No. |
696637-94-2 |
|---|---|
Molecular Formula |
C19H15Cl2N3O5S |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H15Cl2N3O5S/c20-13-7-14(21)18(30(26,27)24-3-1-2-4-24)6-12(13)19(25)23-15-8-17-16(28-10-29-17)5-11(15)9-22/h5-8H,1-4,10H2,(H,23,25) |
InChI Key |
VAHCKGFYBZOZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions such as chlorination, sulfonylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Shares structural similarities but lacks the cyano and dioxolane groups.
N-(6-Cyano-1,3-benzodioxol-5-yl)benzamide: Similar core structure but without the sulfonyl and pyrrolidinyl groups.
Uniqueness
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Biological Activity
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives with dihalides under basic conditions.
- Introduction of the Cyano Group : Utilized nucleophilic substitution reactions with cyanide salts.
- Chlorination : Conducted using chlorinating agents like thionyl chloride or phosphorus pentachloride.
- Sulfonylation : Involves reaction with sulfonyl chlorides in the presence of a base.
These steps highlight the compound's complex structure and functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The precise pathways and targets are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for specific receptors.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that related benzamide derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Neuropharmacological Effects
The presence of the pyrrolidine moiety suggests possible neuropharmacological effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and interact with neurotransmitter systems. Preliminary studies indicate that this compound might influence dopaminergic and serotonergic pathways.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Some benzamide derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in vitro | |
| Neuropharmacological | Potential effects on neurotransmitters | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Future Directions
Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigating its pharmacokinetics and toxicity profile will be crucial for assessing its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
